molecular formula C13H18N2O2S B2802555 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline CAS No. 866152-32-1

4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

Cat. No.: B2802555
CAS No.: 866152-32-1
M. Wt: 266.36
InChI Key: MYQFHKXUKVNXJL-XFXZXTDPSA-N
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Description

4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a nitroethenyl-substituted aniline derivative characterized by a tert-butyl group at the para position of the aromatic ring and a (Z)-configured nitroethenyl moiety bearing a methylsulfanyl (SCH₃) substituent.

Properties

IUPAC Name

4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-13(2,3)10-5-7-11(8-6-10)14-12(18-4)9-15(16)17/h5-9,14H,1-4H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQFHKXUKVNXJL-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves multiple steps. One common method starts with 4-tert-butylaniline, which reacts with formic acid in the presence of a solvent like toluene under heating conditions . This intermediate can then undergo further reactions to introduce the methylsulfanyl and nitroethenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory synthesis for larger scales, ensuring the availability of raw materials, and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aniline base allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with molecular targets and pathways within a system. The nitro group can participate in redox reactions, while the aniline base can engage in various binding interactions. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s closest analogs include derivatives with variations in the alkyl chain substituents or backbone modifications. Below is a detailed comparison:

4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
  • Structure : The decyl (C₁₀H₂₁) group replaces the tert-butyl (C₄H₉) at the para position of the aniline ring.
  • Molecular Formula : C₁₉H₃₀N₂O₂S vs. C₁₃H₁₈N₂O₂S for the tert-butyl variant.
  • Molar Mass : 350.52 g/mol (decyl) vs. 278.36 g/mol (tert-butyl) .
  • Physicochemical Properties: The decyl chain increases hydrophobicity, reducing aqueous solubility but enhancing lipid compatibility.
4-tert-butyl-N-(4-tert-butylphenyl)aniline
  • Structure : Lacks the nitroethenyl and methylsulfanyl groups, featuring two tert-butyl substituents on the aniline ring.
  • Applications : Market analysis highlights its industrial use in polymers and agrochemicals due to steric bulk and oxidation resistance .
General Trends in Analog Behavior
  • Electronic Effects : The nitro group in the target compound enhances electrophilicity at the ethenyl moiety, enabling reactions like Michael additions. In contrast, analogs without nitro groups (e.g., 4-tert-butyl-N-(4-tert-butylphenyl)aniline) exhibit reduced electrophilic character.
  • Steric Effects : Bulkier substituents (e.g., decyl) hinder molecular packing, lowering melting points compared to tert-butyl derivatives.

Data Table: Comparative Analysis of Key Compounds

Property 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline 4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline 4-tert-butyl-N-(4-tert-butylphenyl)aniline
Molecular Formula C₁₃H₁₈N₂O₂S C₁₉H₃₀N₂O₂S C₂₀H₂₅N
Molar Mass (g/mol) 278.36 350.52 279.42
Key Substituents tert-butyl, nitroethenyl, methylsulfanyl decyl, nitroethenyl, methylsulfanyl Dual tert-butyl
Solubility Moderate in polar aprotic solvents (e.g., DMF, DMSO) Low in polar solvents; high in non-polar solvents Insoluble in water; soluble in hydrocarbons
Reactivity High (nitro group enables electrophilic reactions) Similar to target compound but with slower kinetics Low (lacks reactive functional groups)
Thermal Stability High (tert-butyl resists degradation) Moderate (long alkyl chain may decompose at high temps) Very high (steric protection)

Research Implications and Gaps

  • Synthesis : The tert-butyl variant’s smaller size may facilitate crystallization, as inferred from the widespread use of SHELX programs in resolving structures of sterically hindered molecules .
  • Applications : The nitroethenyl group positions the target compound as a candidate for explosives, dyes, or pharmaceuticals, whereas decyl analogs may suit surfactant or lipid-based formulations.
  • Data Limitations : Experimental data on the target compound’s spectroscopic or thermodynamic properties are scarce in the provided evidence, necessitating further studies.

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